Cas no 2422893-01-2 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole))

2422893-01-2 structure
Nom du produit:(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
Numéro CAS:2422893-01-2
Le MF:C36H41N2O2P
Mégawatts:564.696710348129
MDL:MFCD34186923
CID:5085707
PubChem ID:155290366
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Propriétés chimiques et physiques
Nom et identifiant
-
- (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
- E73850
- 2422893-01-2
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl]phenyl]-phenyl-phosphane
- AKOS040767481
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
-
- MDL: MFCD34186923
- Piscine à noyau: 1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m1/s1
- La clé Inchi: UNNXTSKUSPPYLJ-ROJLCIKYSA-N
- Sourire: P(C1C=CC=CC=1)(C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1)C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1
Propriétés calculées
- Qualité précise: 564.29056555g/mol
- Masse isotopique unique: 564.29056555g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 41
- Nombre de liaisons rotatives: 7
- Complexité: 839
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.2
- Le xlogp3: 8.5
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R133124-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
¥1197 | 2023-09-09 | |
1PlusChem | 1P01XDF7-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$99.00 | 2024-05-21 | |
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-03-03 | |
Aaron | AR01XDNJ-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$121.00 | 2023-12-14 | |
Cooke Chemical | BD0885053-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
RMB 870.40 | 2025-02-20 | |
AstaTech | E73850-0.1/G |
(4S,4'S)-2,2'-((PHENYLPHOSPHANEDIYL)BIS(2,1-PHENYLENE))BIS(4-CYCLOHEXYL-4,5-DIHYDROOXAZOLE) |
2422893-01-2 | 95% | 0.1g |
$180 | 2023-09-19 |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Littérature connexe
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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